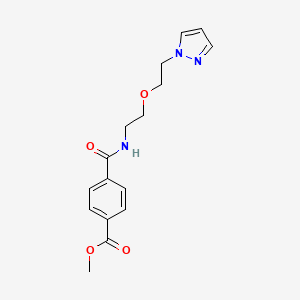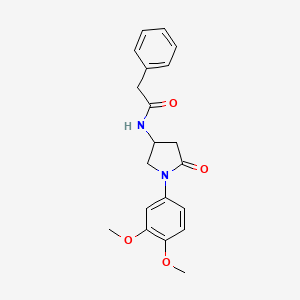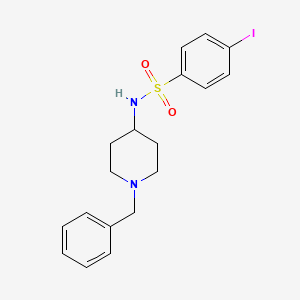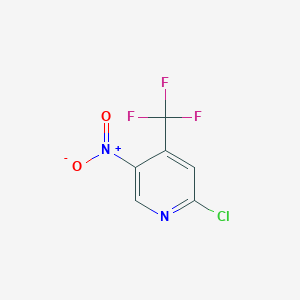![molecular formula C24H23ClN6O2S B2943238 N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-74-6](/img/structure/B2943238.png)
N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23ClN6O2S and its molecular weight is 495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into similar compounds like [1,2,4]triazolo[4,3-b]pyridazine derivatives has shown significant antimicrobial properties. For instance, the synthesis and evaluation of thienopyrimidine derivatives revealed pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, other studies on 1,2,4-triazole derivatives have demonstrated moderate to good activities against various microorganisms (Bektaş et al., 2007).
Antioxidant Properties
Some derivatives in this chemical class exhibit antioxidant activities. Research on compounds like 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol Moiety found significant antioxidant ability, even higher than some standard antioxidants (Shakir et al., 2017).
Applications in Heterocyclic Synthesis
These compounds also have applications in the synthesis of various heterocyclic compounds. A review on the utility of 1-(4-substituted-aminophenyl) ethanones in heterocyclic synthesis highlights the versatility of these derivatives in creating a range of biologically and medicinally significant compounds (Salem et al., 2021).
Potential in Tuberculostatic Agents
Derivatives of similar compounds, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown potential as tuberculostatic agents. This suggests possible applications in the development of treatments for tuberculosis (Titova et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to target kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
This inhibition could lead to disruption of the cell cycle and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of CHK1 and CHK2 can disrupt the DNA damage response pathway, leading to cell cycle arrest and apoptosis . Similarly, inhibition of SGK could affect various cellular processes, including ion transport, cell proliferation, and survival .
Pharmacokinetics
The presence of the chloro and methyl groups could enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. In general, kinase inhibitors can induce cell cycle arrest and apoptosis, particularly in cancer cells . They can also affect cellular processes such as ion transport and cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by exposure to air or heat . Its efficacy could also be influenced by the presence of other molecules that compete for the same targets .
Propiedades
IUPAC Name |
N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c1-15-3-6-17(7-4-15)24(33)26-12-11-21-29-28-20-9-10-23(30-31(20)21)34-14-22(32)27-18-8-5-16(2)19(25)13-18/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFEDJIXBKGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)


![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)